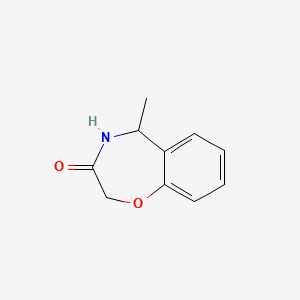

![molecular formula C14H13BrClNO B2477071 4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol CAS No. 1538798-16-1](/img/structure/B2477071.png)

4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

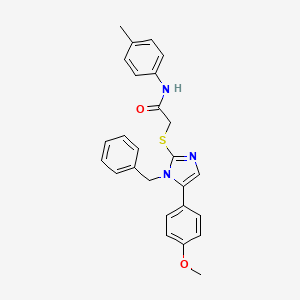

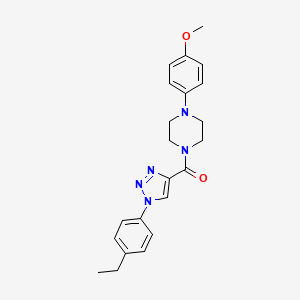

“4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol” is a chemical compound with the linear formula C18H19BrClN3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C18H19BrClN3O . The molecular weight of this compound is 408.729 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Processes : This compound has been synthesized in various studies, often involving reactions with other chemicals under specific conditions. For instance, Sun Ducheng synthesized derivatives of this compound through reactions involving 5-bromosalicylaldehyde and 4,5-dinirto-1,2-diaminephenylene, leading to products that can undergo further conversion under certain conditions (Sun Ducheng, 2012).

Structural Analysis : Studies have focused on determining the crystal structure of derivatives of 4-Bromo-2-{[(4-chlorobenzyl)amino]methyl}phenol, revealing insights into their molecular geometry and bonding. This has been achieved through methods like X-ray diffraction and spectral analyses (Wang, Nong, Sht, Qi, 2008; A. D. Khalaji et al., 2017).

Electrochemical and Magnetic Properties : Research has explored the electrochemical behavior and magnetic interactions in compounds containing this compound. This includes studies on phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands containing this compound, providing insights into their electrochemical and magnetic behaviors (P. Amudha, M. Thirumavalavan, M. Kandaswamy, 1999).

Biological Evaluation and Interaction Studies

Antimicrobial and Antidiabetic Activities : Studies have evaluated the antimicrobial and antidiabetic activities of derivatives of this compound. These activities include broad-spectrum antimicrobial effects against various bacterial and fungal strains and significant inhibition of enzymes relevant to diabetes (Bushra Rafique et al., 2022).

DNA Interaction Studies : Research has also focused on the interaction of these compounds with DNA, which is crucial for understanding their potential as anticancer agents. This includes studies on the binding affinity and mode of interaction with human DNA, which can help in the development of new therapeutic agents (Bushra Rafique et al., 2022).

Potential Applications in Photodynamic Therapy

- Photosensitizer Properties : Certain derivatives of this compound have been found to exhibit properties useful in photodynamic therapy, such as high singlet oxygen quantum yield. This suggests their potential application in cancer treatment through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Miscellaneous Applications

Catalase-like Activity : Complexes involving this compound have shown catalase-like activity, useful in biochemical applications. This activity involves the disproportionation of hydrogen peroxide into water and oxygen, a key reaction in many biological processes (Chikako Higuchi et al., 1994).

Urease Inhibitory and Antioxidant Potential : There is evidence of urease inhibitory activity and antioxidant potential in certain Schiff base compounds derived from this compound, suggesting their application in medicinal and agricultural fields (Abida Zulfiqar et al., 2020).

Wirkmechanismus

Mode of Action

They can participate in reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in protein tyrosine phosphatase 1b inhibition .

Result of Action

Similar compounds have been used in the treatment of diseases such as diabetes . The specific effects of this compound would depend on its targets and mode of action.

Eigenschaften

IUPAC Name |

4-bromo-2-[[(4-chlorophenyl)methylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO/c15-12-3-6-14(18)11(7-12)9-17-8-10-1-4-13(16)5-2-10/h1-7,17-18H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFWQEDMPFUNSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=C(C=CC(=C2)Br)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)

![3'-(3,4-Difluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2476991.png)

![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2476997.png)

![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)